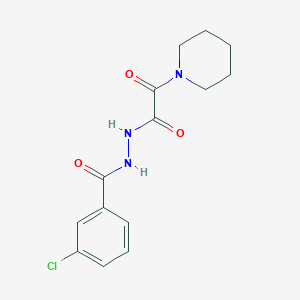![molecular formula C18H20Cl2O4 B5073805 1,2-dichloro-3-[4-(2,6-dimethoxyphenoxy)butoxy]benzene](/img/structure/B5073805.png)
1,2-dichloro-3-[4-(2,6-dimethoxyphenoxy)butoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-dichloro-3-[4-(2,6-dimethoxyphenoxy)butoxy]benzene is an organic compound with the molecular formula C18H20Cl2O4 It is characterized by the presence of two chlorine atoms and a butoxy group attached to a benzene ring, along with a dimethoxyphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dichloro-3-[4-(2,6-dimethoxyphenoxy)butoxy]benzene typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 1,2-dichlorobenzene and 2,6-dimethoxyphenol.
Formation of Intermediate: The 2,6-dimethoxyphenol is reacted with butyl bromide in the presence of a base such as potassium carbonate to form 4-(2,6-dimethoxyphenoxy)butane.
Final Coupling: The intermediate is then coupled with 1,2-dichlorobenzene under conditions that facilitate the formation of the final product. This step often requires the use of a catalyst such as palladium on carbon and a suitable solvent like toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1,2-dichloro-3-[4-(2,6-dimethoxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to remove the chlorine atoms or reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Products with amine or thiol groups replacing chlorine atoms.
Oxidation: Products with hydroxyl or carbonyl groups.
Reduction: Dechlorinated products or reduced functional groups.
Aplicaciones Científicas De Investigación
1,2-dichloro-3-[4-(2,6-dimethoxyphenoxy)butoxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-dichloro-3-[4-(2,6-dimethoxyphenoxy)butoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.
Pathway Modulation: Affecting various biochemical pathways to produce desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2-dichlorobenzene: A simpler compound with only two chlorine atoms on the benzene ring.
2,6-dimethoxyphenol: A precursor used in the synthesis of the target compound.
4-(2,6-dimethoxyphenoxy)butane: An intermediate in the synthesis process.
Uniqueness
1,2-dichloro-3-[4-(2,6-dimethoxyphenoxy)butoxy]benzene is unique due to its combination of chlorine atoms and a butoxy group attached to a benzene ring, along with a dimethoxyphenoxy group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Propiedades
IUPAC Name |
1,2-dichloro-3-[4-(2,6-dimethoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2O4/c1-21-15-9-6-10-16(22-2)18(15)24-12-4-3-11-23-14-8-5-7-13(19)17(14)20/h5-10H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOAROAYMQXYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCCOC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Methyl-3-[(2-nitrophenyl)methylsulfonyl]-1,2,4-triazole](/img/structure/B5073722.png)

![3,3'-(5H-indeno[1,2-b]pyridine-5,5-diyl)dipropanenitrile](/img/structure/B5073725.png)

![N-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B5073737.png)

![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B5073756.png)

![Diethyl 2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedioate](/img/structure/B5073765.png)
![3-CHLORO-4-FLUORO-N-[(PYRIDIN-4-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B5073795.png)
![4,4,4-trifluoro-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(4-pyridinylmethyl)-1-butanamine](/img/structure/B5073803.png)
![5-[(4-hydroxy-4-phenyl-1-piperidinyl)carbonyl]-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5073812.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]-8-chloro-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B5073814.png)
![1-(4-methylphenyl)-5-[4-(trifluoromethyl)phenyl]spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B5073825.png)
